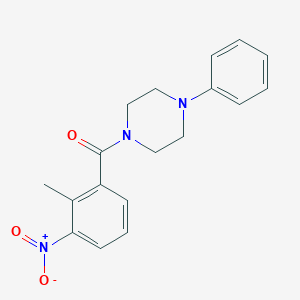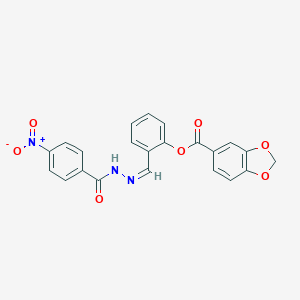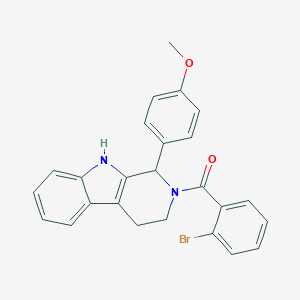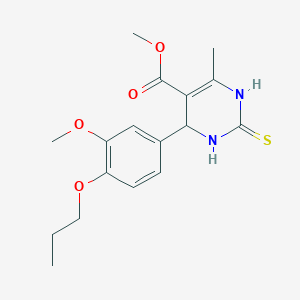
1-(2-METHYL-3-NITROBENZOYL)-4-PHENYLPIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-METHYL-3-NITROBENZOYL)-4-PHENYLPIPERAZINE is a chemical compound with the molecular formula C18H19N3O3 and a molecular weight of 325.36176 g/mol . It is characterized by the presence of a nitro group, a methyl group, and a benzoyl group attached to a piperazine ring, which is further substituted with a phenyl group .
Méthodes De Préparation
The synthesis of 1-(2-METHYL-3-NITROBENZOYL)-4-PHENYLPIPERAZINE typically involves the reaction of 3-nitro-2-methylbenzoic acid with 4-phenylpiperazine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
1-(2-METHYL-3-NITROBENZOYL)-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using reagents like iron and hydrochloric acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron, hydrochloric acid, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-METHYL-3-NITROBENZOYL)-4-PHENYLPIPERAZINE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-METHYL-3-NITROBENZOYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
1-(2-METHYL-3-NITROBENZOYL)-4-PHENYLPIPERAZINE can be compared with other similar compounds, such as:
1-{3-Nitrobenzoyl}-4-phenylpiperazine: Lacks the methyl group, which may influence its reactivity and biological activity.
1-{3-Nitro-2-methylbenzoyl}-4-methylpiperazine: Substituted with a methyl group on the piperazine ring, which may alter its chemical properties and interactions.
1-{3-Nitro-2-methylbenzoyl}-4-phenylmorpholine:
Propriétés
Formule moléculaire |
C18H19N3O3 |
|---|---|
Poids moléculaire |
325.4g/mol |
Nom IUPAC |
(2-methyl-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H19N3O3/c1-14-16(8-5-9-17(14)21(23)24)18(22)20-12-10-19(11-13-20)15-6-3-2-4-7-15/h2-9H,10-13H2,1H3 |
Clé InChI |
PQJSYUUSBWXPLA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-fluorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B446949.png)

![2-({[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-6-methylphenol](/img/structure/B446951.png)
![ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B446953.png)
![5-iodo-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B446955.png)
![ETHYL 2-[(4-IODOPHENYL)METHYLENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B446956.png)
![ethyl 5-(3-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B446957.png)


![5-[(2-Methoxy-1-naphthyl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B446960.png)
![1,7-DIMETHYL-5-NITRO-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B446964.png)

![4-[2-(2-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B446966.png)
